(1-Ethylcyclopropyl)methanesulfonamide

Description

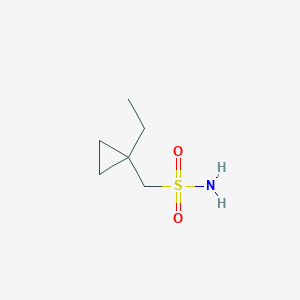

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2S |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

(1-ethylcyclopropyl)methanesulfonamide |

InChI |

InChI=1S/C6H13NO2S/c1-2-6(3-4-6)5-10(7,8)9/h2-5H2,1H3,(H2,7,8,9) |

InChI Key |

KFNBZDUYANHKHG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC1)CS(=O)(=O)N |

Origin of Product |

United States |

Experimental Design and Sample Collection:

Study Groups: This would typically involve a control group and one or more groups exposed to (1-Ethylcyclopropyl)methanesulfonamide.

Sample Types: Biological samples such as plasma, urine, or tissue extracts would be collected over a time course. nih.gov

Standardization: Strict protocols for sample collection, handling, and storage are crucial to minimize variability. nih.gov

Analytical Platforms:

Mass Spectrometry (MS): This is the most common platform for metabolomics. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are used to separate and detect a wide range of metabolites. nih.govyoutube.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides complementary information and is particularly useful for structural elucidation of unknown metabolites. nih.gov

Data Processing and Statistical Analysis:

Peak Detection and Alignment: Raw analytical data is processed to detect metabolic features (peaks) and align them across different samples. youtube.com

Univariate and Multivariate Analysis: Statistical methods such as t-tests, ANOVA, principal component analysis (PCA), and partial least squares-discriminant analysis (PLS-DA) are used to identify metabolites that are significantly altered by the compound. nih.gov

Metabolite Identification and Pathway Analysis:

Database Searching: The identified metabolic features are compared against spectral databases to tentatively identify the metabolites.

Pathway Mapping: The significantly altered metabolites are mapped onto known metabolic pathways to understand the biological processes affected by the compound.

Comparative Analysis:

By comparing the metabolomic profiles of the control and treated groups, researchers can identify a "metabolomic signature" specific to (1-Ethylcyclopropyl)methanesulfonamide exposure. This signature would consist of a panel of metabolites that are consistently up- or down-regulated. This signature can provide insights into the compound's mechanism of action and potential biomarkers of exposure.

| Analysis Step | Techniques/Methods | Purpose |

| Sample Analysis | LC-MS, GC-MS, NMR | Detection and quantification of metabolites |

| Data Pre-processing | Peak picking, alignment, normalization | Preparation of data for statistical analysis |

| Statistical Analysis | PCA, PLS-DA, t-tests | Identification of significantly altered metabolites |

| Metabolite Identification | Database searching (e.g., METLIN, HMDB) | Annotation of significant metabolic features |

| Pathway Analysis | Software tools (e.g., MetaboAnalyst, KEGG) | Biological interpretation of metabolomic changes |

Metabolic Pathways and Biotransformations Involving 1 Ethylcyclopropyl Methanesulfonamide and Its Core Structure

Exploration of Possible Biosynthetic Intermediates and Precursors

The biosynthesis of a synthetic compound like (1-Ethylcyclopropyl)methanesulfonamide is not a natural process. However, understanding the origin of its structural motifs in natural products can provide insights into potential biological interactions. The sulfonamide moiety, while famous as a class of synthetic antibacterial drugs, is also found in nature. nih.gov Actinomycetes, a group of bacteria, are known to produce sulfonamide and sulfamate (B1201201) natural products. nih.govnih.gov The biosynthesis of these natural sulfonamides involves unique enzymatic machinery capable of forming the characteristic S-N bond. nih.gov

The ethylcyclopropyl group is a less common motif in natural products. However, the cyclopropane (B1198618) ring itself is present in various biologically active molecules and can be synthesized enzymatically. researchgate.net For instance, the formation of a cyclopropane ring in fatty acids can occur through the transfer of a methylene (B1212753) group from S-adenosyl methionine to a double bond. researchgate.net While there is no known natural biosynthetic pathway leading to this compound, its core structures have biosynthetic precedents in the microbial world.

A hypothetical biosynthetic pathway, if one were to exist, might involve the convergence of two separate pathways: one producing a methanesulfonic acid or a related precursor, and another generating 1-ethylcyclopropanamine (B1287601). The final step would likely be a condensation reaction to form the sulfonamide bond, a process that could be catalyzed by a ligase-type enzyme.

Enzymatic Transformations and Biocatalysis Relevant to the Compound

The metabolism of xenobiotics like this compound is primarily carried out by a host of enzymes designed to detoxify and eliminate foreign compounds. The key enzymatic transformations relevant to this compound can be categorized based on its structural components.

Metabolism of the Sulfonamide Moiety:

Sulfonamides are known to undergo two primary metabolic transformations in mammals:

N-acetylation: This is a common phase II conjugation reaction catalyzed by N-acetyltransferase (NAT) enzymes. nih.govkarger.com This reaction typically occurs on the nitrogen atom of the sulfonamide group, if it is a primary or secondary amine. However, in this compound, the nitrogen is part of the sulfonamide linkage and is attached to the cyclopropyl (B3062369) ring, making direct N-acetylation of the core structure unlikely.

Oxidation: Cytochrome P450 (CYP) enzymes are the primary catalysts for the oxidative metabolism of sulfonamides. nih.govacpjournals.org This can involve hydroxylation of aromatic rings or alkyl groups attached to the sulfonamide. For this compound, oxidation could potentially occur on the ethyl group.

Metabolism of the Ethylcyclopropyl Moiety:

The cyclopropyl group can be metabolically stable, a property often utilized in drug design to enhance metabolic stability and reduce off-target effects. scientificupdate.comnbinno.comacs.org However, when attached to a nitrogen atom, as in a cyclopropylamine (B47189), it can be susceptible to metabolic transformations.

Oxidation and Ring Opening: Cytochrome P450 enzymes can mediate the oxidation of the cyclopropylamine moiety. hyphadiscovery.com This can lead to the formation of reactive intermediates through ring-opening, which can then form adducts with cellular macromolecules like proteins. hyphadiscovery.com While the nitrogen in this compound is part of a sulfonamide, the potential for oxidative metabolism at the cyclopropyl ring or the adjacent ethyl group exists. Flavin-containing monooxygenases (FMOs) can also be involved in the oxidation of cyclopropylamines. nih.gov

Biocatalysis:

The use of microorganisms or isolated enzymes for the transformation of sulfonamides has been explored. For example, certain bacteria have been shown to degrade sulfonamides. mdpi.com Microbial systems, such as Actinoplanes missouriensis, have been used to produce mammalian metabolites of sulfonamide-containing drugs in quantities sufficient for structural characterization. nih.gov This approach could be valuable for identifying the metabolites of this compound.

| Enzyme Class | Potential Transformation of this compound | Likely Site of Action |

| Cytochrome P450 (CYP) | Hydroxylation, Oxidation, Ring-opening | Ethyl group, Cyclopropyl ring |

| N-acetyltransferase (NAT) | Unlikely on the core structure | - |

| Flavin-containing monooxygenase (FMO) | Oxidation | Cyclopropylamine-like moiety |

| Hydrolases | Hydrolysis of the sulfonamide bond | Sulfonamide linkage |

Pathways of Degradation and Derivatization in Biological Systems

The degradation of this compound in biological systems would likely proceed through a series of metabolic reactions aimed at increasing its water solubility to facilitate excretion.

Phase I Metabolism (Functionalization):

The initial steps of degradation would involve the introduction or unmasking of functional groups through oxidation and hydrolysis reactions.

Hydroxylation of the Ethyl Group: A likely primary metabolic pathway would be the hydroxylation of the ethyl group, catalyzed by CYP enzymes, to form (1-(1-hydroxyethyl)cyclopropyl)methanesulfonamide. Further oxidation could lead to the corresponding ketone or carboxylic acid.

Cyclopropyl Ring Opening: As mentioned, the cyclopropyl ring, particularly due to its attachment to the nitrogen of the sulfonamide, could be susceptible to oxidative ring-opening. hyphadiscovery.com This would lead to the formation of linear, more polar metabolites. The exact nature of the resulting products would depend on the specific mechanism of ring cleavage.

Hydrolysis of the Sulfonamide Bond: Although generally stable, the sulfonamide bond can be cleaved hydrolytically, though this is often a minor pathway. This would result in the formation of 1-ethylcyclopropanamine and methanesulfonic acid.

Phase II Metabolism (Conjugation):

Following Phase I reactions, the newly introduced functional groups can be conjugated with endogenous molecules to further increase water solubility.

Glucuronidation: If hydroxylation occurs, the resulting hydroxyl group can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: The hydroxylated metabolites could also undergo sulfation by sulfotransferases (SULTs).

Theoretical Frameworks for Comparative Analysis of Metabolomic Signatures in Research

Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, can be a powerful tool to understand the effects and fate of a compound like this compound. A theoretical framework for analyzing its metabolomic signature would involve several key steps:

Applications in Advanced Organic Synthesis and Material Science Purely Chemical

Role as a Key Synthetic Intermediate in Complex Molecule Construction

(1-Ethylcyclopropyl)methanesulfonamide is poised to be a valuable intermediate in the synthesis of complex organic molecules. The cyclopropyl (B3062369) group is a well-established pharmacophore in medicinal chemistry, known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. acs.orgnih.gov The ethyl substitution on the cyclopropane (B1198618) ring provides an additional vector for molecular diversity.

The methanesulfonamide portion of the molecule can act as a versatile functional handle. For instance, the nitrogen atom can be further alkylated or arylated, and the sulfonyl group can participate in various coupling reactions. organic-chemistry.orgacs.org The synthesis of such N-substituted methanesulfonamides can be achieved through various methods, including the reaction of methanesulfonyl chloride with the corresponding amine. google.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-(1-ethylcyclopropyl)methanesulfonamide |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-(1-ethylcyclopropyl)methanesulfonamide |

| C-H Activation/Functionalization | Palladium catalyst, Directing group, Arylating agent | Arylated this compound derivatives nih.govnih.gov |

| Ring-opening of Cyclopropane | Acid or transition metal catalyst | Functionalized open-chain sulfonamides |

The cyclopropylmethylamine substructure within this compound is of particular interest. Palladium-catalyzed C-H arylation of cyclopropylmethylamines has been demonstrated as a powerful method for creating complex chiral molecules. nih.govacs.org This suggests that this compound could be a substrate for similar enantioselective transformations, providing access to a diverse library of chiral building blocks. nih.govacs.org

Potential Catalytic Applications (e.g., as a Cosolvent or General Acid Catalyst in Organic Reactions)

While the catalytic applications of sulfonamides are less explored than their role as synthetic intermediates, there are plausible scenarios where this compound could exhibit catalytic activity. The acidic proton on the sulfonamide nitrogen (pKa ~10-11) allows it to act as a general acid catalyst in certain organic reactions. This could be relevant in reactions such as acetal formation or hydrolysis, where proton donation is a key step.

Furthermore, the polar nature of the sulfonamide group, coupled with the nonpolar ethylcyclopropyl moiety, could impart unique solvent properties. This amphiphilic character might allow it to act as a cosolvent or phase-transfer catalyst, facilitating reactions between immiscible reactants. However, empirical evidence for these specific catalytic applications of this compound is not yet available in the scientific literature.

Integration into Novel Molecular Architectures and Scaffolds

The incorporation of the (1-ethylcyclopropyl)methyl group into larger molecular architectures can lead to the development of novel scaffolds with unique three-dimensional shapes. The rigid and strained nature of the cyclopropane ring can be used to control the conformation of molecules, which is a crucial aspect in the design of bioactive compounds and materials with specific properties. nih.govresearchgate.net

The sulfonamide linkage provides a robust and chemically stable connection point for integrating this unique cyclopropyl motif into polymers, dendrimers, or macrocycles. The development of synthetic methods for the installation of sulfonamide units onto various cores is an active area of research. rsc.org For example, photocatalytic methods have been developed for the late-stage functionalization of sulfonamides, allowing for their conversion into sulfonyl radical intermediates that can participate in a variety of carbon-carbon bond-forming reactions. nih.gov This suggests that this compound could be a valuable monomer or building block for the synthesis of advanced materials.

Table 2: Hypothetical Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₆H₁₃NO₂S |

| Molecular Weight | 163.24 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

These values are calculated based on the chemical structure and are intended for estimation purposes.

Future Research Directions and Unexplored Avenues for 1 Ethylcyclopropyl Methanesulfonamide

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of (1-Ethylcyclopropyl)methanesulfonamide is a fundamental prerequisite for its widespread investigation and potential application. Future research in this area could focus on several key aspects to develop novel and sustainable synthetic methodologies. One promising approach involves the application of modern catalytic systems, such as transition-metal catalysis, to construct the core cyclopropyl (B3062369) ring with high stereoselectivity. hilarispublisher.com The development of asymmetric catalytic methods would be particularly valuable for accessing enantiomerically pure forms of the compound, which is often crucial for elucidating its biological activity.

Furthermore, exploring flow chemistry techniques could offer significant advantages in terms of scalability, safety, and reaction efficiency. Continuous-flow processes can enable precise control over reaction parameters, leading to higher yields and purities while minimizing waste generation. The integration of computational chemistry with synthetic planning could also accelerate the discovery of optimal reaction pathways and conditions, reducing the need for extensive empirical screening. hilarispublisher.com

Advanced Computational Characterization for Deeper Mechanistic Understanding

Computational chemistry offers a powerful toolkit for gaining a deeper mechanistic understanding of the structure, properties, and potential interactions of this compound at the molecular level. Future computational studies could focus on several key areas. Quantum mechanics (QM) calculations can be employed to accurately predict the compound's three-dimensional structure, conformational preferences, and electronic properties. This information is crucial for understanding its reactivity and potential binding modes with biological targets.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in aqueous solution or within a protein binding pocket. These simulations can help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern its biological activity. Furthermore, advanced computational techniques like quantum mechanics/molecular mechanics (QM/MM) methods can be used to model enzymatic reactions involving the compound, providing a detailed picture of the reaction mechanism and transition states. hilarispublisher.com

Discovery of Novel Biological Targets and Uncharacterized Mechanisms of Action

A critical area of future research will be the identification and validation of the biological targets of this compound and the elucidation of its mechanism of action. High-throughput screening (HTS) campaigns against diverse panels of biological targets, including enzymes, receptors, and ion channels, could reveal novel areas of biological activity. The structural features of the compound, particularly the sulfonamide group, suggest potential interactions with metalloenzymes or as a mimic of tetrahedral transition states.

Expanding Applications as Tools in Fundamental Chemical Biology Research

Beyond its potential therapeutic applications, this compound and its derivatives could serve as valuable tools for fundamental chemical biology research. The development of photoaffinity-labeled or biotinylated probes based on the core scaffold would enable the identification of its cellular binding partners through techniques like affinity purification and mass spectrometry. These chemical probes can be instrumental in target deconvolution and in mapping the compound's interactions within a complex biological system.

Furthermore, the unique physicochemical properties of the ethylcyclopropyl group could be exploited in the design of molecular probes for studying specific biological processes. For instance, its conformational rigidity and lipophilicity could be leveraged to create probes with improved cell permeability and target selectivity. The development of fluorescently labeled analogs could also facilitate the visualization of the compound's subcellular localization and trafficking, providing valuable insights into its mechanism of action. The exploration of these applications will not only advance our understanding of this specific compound but also contribute to the broader toolkit available to chemical biologists for dissecting complex biological systems. hilarispublisher.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Ethylcyclopropyl)methanesulfonamide, and how can reaction efficiency be optimized?

- Methodology : Start with cyclopropane ring formation via Simmons-Smith or vinylcyclopropane rearrangement, followed by sulfonylation using methanesulfonyl chloride. Optimize reaction conditions (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via NMR (¹H/¹³C) and LC-MS to confirm structural integrity .

- Key Data : Cyclopropane derivatives typically require low-temperature stabilization (<6°C) to prevent ring-opening reactions .

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

- Methodology : Use stability-indicating HPLC (e.g., Kromasil C18 column with ethanol/water mobile phase) to track degradation products. Accelerated stability studies (40°C/75% RH) over 4–8 weeks can identify degradation pathways. Compare results with TLC-densitometry for cross-validation .

- Key Data : Sulfonamides are prone to hydrolysis in acidic/basic conditions; monitor pH-dependent degradation using UV spectroscopy at 240–280 nm .

Q. What spectroscopic techniques are critical for characterizing the compound’s structural and electronic properties?

- Methodology :

- NMR : ¹H NMR for ethyl and cyclopropyl proton environments; ¹³C NMR for sulfonamide carbon shifts (δ ~40–45 ppm).

- FT-IR : Confirm sulfonyl S=O stretches (1350–1150 cm⁻¹).

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

- Methodology : Perform shake-flask experiments with solvents like methanol, isopropanol, or ethyl acetate (common in sulfonamide studies). Use computational tools (e.g., XlogP ~-0.1 ) to predict logP and solubility. Adjust co-solvents (e.g., DMSO ≤1%) to maintain bioactivity in cell-based assays .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s interaction with enzymatic targets?

- Methodology :

- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., carbonic anhydrase) using AMBER or GROMACS. Track RMSD (<2 Å) and hydrogen bond occupancy.

- Docking Studies : Use AutoDock Vina to identify binding poses; validate with MM/GBSA free-energy calculations .

- Key Insight : Cyclopropane’s ring strain may enhance binding affinity by inducing conformational changes in target proteins .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity across assays?

- Methodology : Apply triangulation:

- Replicate assays under controlled conditions (e.g., fixed pH, temperature).

- Use multivariate analysis (PCA) to isolate variables (e.g., solvent polarity, cell line variability).

- Cross-validate with orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

Q. What green chemistry principles can be integrated into the compound’s synthesis and analysis?

- Methodology :

- Replace acetonitrile with ethanol in HPLC (reducing toxicity by 70% ).

- Optimize reaction steps via DoE to minimize waste (e.g., atom economy >80%).

- Apply AGREE or Eco-Scale metrics to quantify environmental impact .

Q. How does the compound’s stereoelectronic profile affect its reactivity in catalytic systems?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Kinetic Studies : Monitor cyclopropane ring-opening under catalytic conditions (e.g., Pd-mediated cross-coupling) using in situ IR .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.